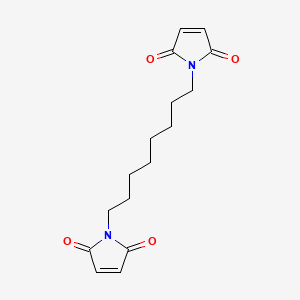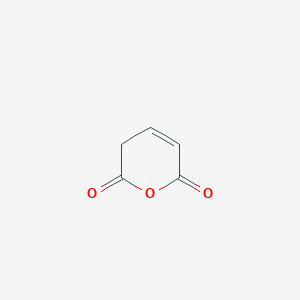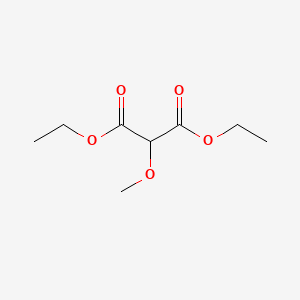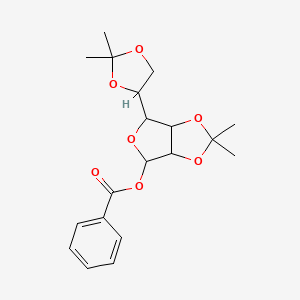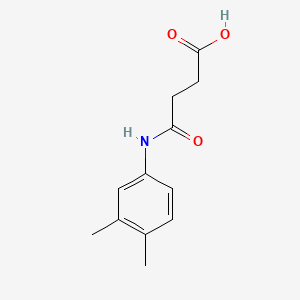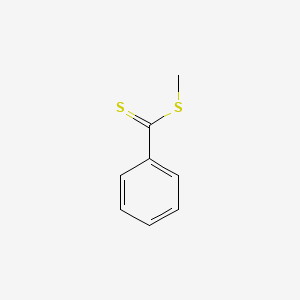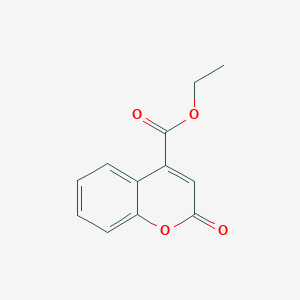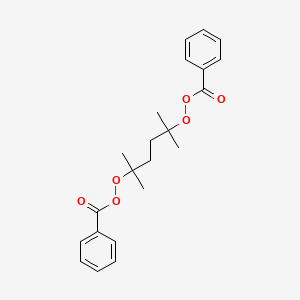
2,5-Dimethyl-2,5-di(benzoylperoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid.
Applications De Recherche Scientifique
Thermal Hazard Assessment
A study by Das and Shu (2016) focused on the thermal degradation of 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, specifically assessing thermal safety parameters such as time to maximum rate under adiabatic conditions (TMR(ad)) and self-accelerating decomposition temperature. This research is crucial for understanding the safe handling and storage of this compound (Das & Shu, 2016).
Crystal Structure Analysis
Khrustalev et al. (2004) conducted an X-ray diffraction study on the crystal structures of several alkylhydrodiperoxides, including 2,5-dimethyl-2,5-di(benzoylperoxy)hexane. This research provides insight into the structural characteristics and factors influencing the structure of such compounds (Khrustalev et al., 2004).
Polymerization Applications
Sheng et al. (2005) explored the use of a related compound, 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane, in the polymerization of styrene and methyl methacrylate. This study highlights the potential of such compounds in initiating polymerization processes, relevant for materials science and industrial applications (Sheng et al., 2005).
Bio-Based Chemical Production
Yueqin et al. (2016) synthesized 2,5-hexanedione, a compound related to 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, from biomass resources. This research is significant in the context of sustainable and bio-based chemical production (Yueqin et al., 2016).
Corrosion Inhibition
Research by Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives, which are structurally similar to 2,5-Dimethyl-2,5-di(benzoylperoxy)hexane, for mild steel protection in acidic solutions. This study contributes to the understanding of corrosion inhibition, a key area in materials science and engineering (Chafiq et al., 2020).
Gas-Phase Hydrodeoxygenation
Althikrallah et al. (2020) studied the hydrodeoxygenation of 2,5-dimethylfuran over a bifunctional metal-acid catalyst. This research provides insights into catalytic processes, which are essential in chemical synthesis and energy conversion (Althikrallah et al., 2020).
Vulcanization and Polymer Blends
Zhang and Lu (2016) explored the use of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane in the vulcanization and interfacial compatibilization of polymer blends. This research contributes to the field of polymer science and materials engineering (Zhang & Lu, 2016).
Reaction Mechanism Studies
Eilstein et al. (2007) conducted mechanistic studies on the N-formylation of 2,5-dimethyl-p-benzoquinonediimine, offering insights into the reactivity of p-benzoquinonediimines. This type of research is vital for understanding chemical reaction mechanisms and designing new synthetic routes (Eilstein et al., 2007).
Propriétés
Numéro CAS |
2618-77-1 |
|---|---|
Formule moléculaire |
C22H26O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(5-benzoylperoxy-2,5-dimethylhexan-2-yl) benzenecarboperoxoate |
InChI |
InChI=1S/C22H26O6/c1-21(2,27-25-19(23)17-11-7-5-8-12-17)15-16-22(3,4)28-26-20(24)18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
Clé InChI |
RIPYNJLMMFGZSX-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(CCC(C)(C)OOC(=O)C1=CC=CC=C1)OOC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
2618-77-1 |
Description physique |
This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid. |
Pictogrammes |
Explosive; Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



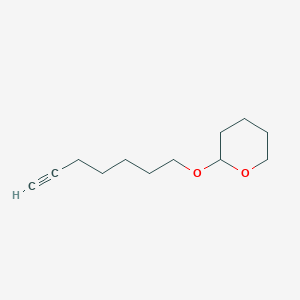


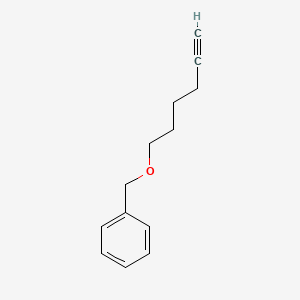
![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)
